molecular formula C12H19BrOSi B016469 (4-Bromophenoxy)(tert-butyl)dimethylsilane CAS No. 67963-68-2

(4-Bromophenoxy)(tert-butyl)dimethylsilane

Cat. No.: B016469
CAS No.: 67963-68-2
M. Wt: 287.27 g/mol
InChI Key: DLGZGLKSNRKLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C₁₂H₁₉BrOSi (average mass: 287.27 g/mol). It is synthesized via the reaction of 4-bromophenol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, yielding a silyl-protected phenolic intermediate . This compound is widely utilized in organic synthesis as a protective group for hydroxyl moieties and as a precursor in cross-coupling reactions, such as Negishi couplings, to introduce aryl or heteroaryl groups into target molecules . Its stability under basic and acidic conditions makes it a versatile reagent in multi-step syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromophenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

(4-Bromophenoxy)(tert-butyl)dimethylsilane is primarily utilized as a protecting group for hydroxyl functionalities in organic synthesis. Its stability and ease of removal make it advantageous for multi-step synthesis processes.

Key Reactions:

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, enhancing its versatility as a synthetic intermediate .
  • Oxidation and Reduction: The phenoxy group can undergo oxidation to produce quinones, while the bromine can be reduced to yield phenolic compounds .

Case Study:
In a study focusing on multi-step organic synthesis, researchers employed this compound to protect hydroxyl groups during the formation of complex molecules, demonstrating its effectiveness in facilitating selective reactions .

Biological Research

This compound plays a significant role in modifying biomolecules, which is crucial for studying enzyme mechanisms and protein interactions.

Applications:

  • Pharmaceutical Synthesis: It aids in the selective modification of drug molecules, allowing for the development of new pharmaceuticals with enhanced efficacy and reduced side effects .
  • Bioconjugation: The compound is used to attach functional groups to biomolecules, enabling targeted delivery systems in drug development .

Case Study:
A recent investigation into enzyme behavior utilized this compound to modify substrates, revealing insights into catalytic mechanisms and substrate specificity .

Industrial Applications

In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials.

Uses:

  • Polymer Production: Its stability makes it suitable for use in producing polymers and resins that require specific functional properties.
  • Coatings and Adhesives: The compound's reactivity allows it to be incorporated into formulations for coatings that demand durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of (4-Bromophenoxy)(tert-butyl)dimethylsilane involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the silyl ether. The compound can be easily removed under mild acidic or basic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: (3-Bromophenoxy)(tert-butyl)dimethylsilane

  • Molecular Formula : C₁₂H₁₉BrOSi (identical to the para isomer).
  • Key Difference : The bromine atom is in the meta position on the phenyl ring instead of para.
  • For example, meta-substituted arylzinc reagents may exhibit different regioselectivity in cross-couplings .
  • Applications : Less commonly reported in catalysis but used in niche syntheses requiring meta-substituted aromatic intermediates.

Alkyl Chain Variants: (4-Bromobutoxy)(tert-butyl)dimethylsilane

  • Molecular Formula : C₁₀H₂₃BrOSi.
  • Key Difference: The bromine is attached to a butoxy chain rather than a phenoxy group.
  • Reactivity : The aliphatic bromine in this compound facilitates nucleophilic substitutions (e.g., alkylations) rather than aryl couplings. For instance, it reacts with amines or alcohols under basic conditions to form ether or amine linkages .
  • Applications : Used in the synthesis of prodrugs or polyethylene glycol (PEG)-like spacers in medicinal chemistry.

Fluorinated Analogues: ((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane

  • Molecular Formula : C₁₃H₂₀BrFOSi.
  • Key Difference : Incorporates a fluorine atom on the benzyl ring adjacent to the bromine.
  • Reactivity : The electron-withdrawing fluorine enhances the electrophilicity of the bromine, accelerating Suzuki-Miyaura couplings. The steric bulk of the benzyl group may also influence coupling efficiency .
  • Applications : Valuable in synthesizing fluorinated biaryl structures for pharmaceuticals or agrochemicals.

Heterocyclic Derivatives: ((4-Bromo-5-(methoxymethyl)thiophen-2-yl)methoxy)(tert-butyl)dimethylsilane

  • Molecular Formula : C₁₅H₂₄BrO₂SSi.
  • Key Difference : Replaces the phenyl ring with a thiophene heterocycle.
  • Reactivity : The sulfur atom in thiophene alters electronic properties, enabling participation in conjugated systems. This compound is used in synthesizing photochromic materials or organic semiconductors .
  • Applications : Critical in materials science for constructing bis(thienyl)ethenes (BTEs), which exhibit optoelectronic switching behavior.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituent Position/Type Key Applications
(4-Bromophenoxy)(tert-butyl)dimethylsilane C₁₂H₁₉BrOSi Para-bromo, phenoxy Negishi couplings, hydroxyl protection
(3-Bromophenoxy)(tert-butyl)dimethylsilane C₁₂H₁₉BrOSi Meta-bromo, phenoxy Niche aryl intermediates
(4-Bromobutoxy)(tert-butyl)dimethylsilane C₁₀H₂₃BrOSi Aliphatic bromine Alkylation reactions
((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane C₁₃H₂₀BrFOSi Fluorinated benzyl Fluorinated biaryl synthesis
Thiophene derivative C₁₅H₂₄BrO₂SSi Thiophene heterocycle Optoelectronic materials

Table 2: Stability and Reactivity

Compound Thermal Stability Acid Sensitivity Base Sensitivity
This compound High Stable Stable
(4-Bromobutoxy)(tert-butyl)dimethylsilane Moderate Labile Labile
Fluorinated benzyl variant High Stable Sensitive

Research Findings and Trends

  • Cross-Coupling Efficiency : The para-bromo isomer exhibits superior reactivity in Negishi couplings compared to meta or aliphatic variants due to optimal electronic and steric profiles .
  • Desilylation: this compound undergoes clean desilylation with CsF, generating 4-bromophenol, a trait exploited in tracer synthesis .
  • Emerging Applications : Thiophene-based silanes are gaining traction in materials science, while fluorinated analogues are prioritized in drug discovery for improved metabolic stability .

Biological Activity

(4-Bromophenoxy)(tert-butyl)dimethylsilane is a silane compound that has garnered attention for its potential biological activities. Due to its unique structure, it may interact with various biomolecules, making it a candidate for drug development and other biomedical applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses suggest that it may interact with specific proteins or enzymes involved in cellular signaling pathways. The presence of the bromine atom could enhance its electrophilic character, allowing it to participate in nucleophilic substitution reactions with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Cytotoxic Effects : In vitro assays have suggested that it may induce cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as phosphodiesterase-4 (PDE4), which is involved in inflammatory responses.

Case Study 1: Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogenic bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a novel antibacterial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxicity. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 3: PDE4 Inhibition

Research exploring the inhibition of phosphodiesterase-4 (PDE4) by the compound showed promising results. The compound exhibited an EC50 value of 1.04 µM, highlighting its potential as an anti-inflammatory agent . This activity could be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialSignificant reduction at >50 µg/mL
CytotoxicityIC50: 20-40 µM
PDE4 InhibitionEC50: 1.04 µM

Q & A

Q. Basic: What are common synthetic routes for (4-bromophenoxy)(tert-butyl)dimethylsilane?

Answer:
The compound is typically synthesized via nucleophilic substitution or silylation reactions. A representative method involves reacting 4-bromophenol with tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or NaH. For example:

  • Alkylation under basic conditions : A solution of 4-bromophenol and NaH in THF is stirred at 65°C for 16 hours, followed by addition of TBSCl. The crude product is purified via silica gel chromatography, yielding ~24% under optimized conditions .
  • Alternative routes : Use of K₂CO₃ in acetone at 70°C for 13 hours achieves higher yields (up to 95%) by minimizing side reactions .

Q. Advanced: How can reaction yields be optimized in silylation reactions involving this compound?

Answer:
Yield optimization depends on:

  • Base selection : NaH in THF facilitates rapid silylation but may require anhydrous conditions. K₂CO₃ in acetone offers milder conditions with higher reproducibility .
  • Temperature control : Prolonged heating (e.g., 65°C for 16 hours) improves conversion but risks decomposition. Room-temperature reactions with NaI as a catalyst reduce side products .
  • Purification : Column chromatography with hexane/EtOAc (6:1) effectively isolates the product, while aqueous workup (e.g., brine washing) removes unreacted starting materials .

Q. Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Silica gel chromatography : Using hexane/ethyl acetate gradients (e.g., 6:1 to 30% EtOAc) achieves >95% purity .
  • Extraction methods : Post-reaction, the product is extracted with EtOAc, washed with brine, and dried over MgSO₄ to remove polar impurities .
  • Crystallization : Not commonly used due to the compound’s oily nature, but low-temperature storage (2–8°C) stabilizes the product for long-term use .

Q. Advanced: How should researchers address contradictions in reported reaction yields (e.g., 24% vs. 95%)?

Answer:
Discrepancies arise from:

  • Reagent stoichiometry : Excess TBSCl (1.2 equiv.) and controlled base (NaH, 1.1 equiv.) improve yields by driving the reaction to completion .
  • Solvent polarity : Polar aprotic solvents like DMF enhance reactivity but may increase side reactions. THF balances reactivity and selectivity .
  • Catalyst use : NaI accelerates bromide displacement in SN2 reactions, as seen in 70% yields for analogous silyl ether syntheses .

Q. Methodological: How is desilylation performed to regenerate 4-bromophenol from this compound?

Answer:
Desilylation is achieved using fluoride-based reagents:

  • CsF in aqueous THF : Stirring the silyl ether with CsF (2 equiv.) in THF/H₂O (4:1) at room temperature for 2 hours cleaves the TBS group, yielding 4-bromophenol (>90% recovery) .
  • TBAF (tetra-n-butylammonium fluoride) : A 1.0 M solution in THF selectively removes the silyl group without altering the bromophenol moiety .

Q. Advanced: What role does this compound play in asymmetric synthesis or cross-coupling reactions?

Answer:

  • Negishi cross-coupling : The bromophenoxy group acts as a directing moiety in palladium-catalyzed couplings. For example, it participates in aryl-zinc reagent formation for asymmetric fluorination, yielding chiral tertiary alkyl fluorides with >90% enantiomeric excess .
  • Suzuki-Miyaura reactions : The bromine atom enables coupling with boronic acids to synthesize biaryl ethers, critical in natural product synthesis .

Q. Basic: What are the storage and stability considerations for this compound?

Answer:

  • Storage : Seal in dry, inert containers at 2–8°C to prevent hydrolysis. Exposure to moisture degrades the silyl ether .
  • Stability : Stable for >6 months under argon. Avoid prolonged exposure to light, which may induce bromine radical formation .

Q. Advanced: How can researchers troubleshoot low reactivity in silyl ether-mediated alkylation?

Answer:

  • Activation with iodide : Replace Br with I via Finkelstein reaction (NaI in acetone) to enhance electrophilicity .
  • Silyl group stability : Verify anhydrous conditions—trace water deactivates the silylating agent. Pre-dry solvents over molecular sieves .
  • Catalyst screening : Use Pd(OAc)₂/XPhos systems for sluggish cross-couplings, improving turnover frequency .

Properties

IUPAC Name

(4-bromophenoxy)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGZGLKSNRKLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401025
Record name (4-Bromophenoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67963-68-2
Record name (4-Bromophenoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromophenoxy)(tert-butyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromophenol (1.00 g) was dissolved in N,N-dimethylformamide (20 ml) to prepare a solution. Imidazole (0.95 g) and tert-butylchlorodimethylsilane (1.05 g) were added to the solution, and the mixture was stirred at room temperature overnight. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using chloroform to give (4-bromo-phenoxy)-tert-butyl-dimethyl-silane (1.586 g, yield 96%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-bromophenol (5.1 g; 29 mmol) and imidazole (2 g; 29 mmol) in CH2Cl2 (50 ml) at 0° C. is added t-butyldimethylsilyl chloride (4.4 g; 29 mmol) and the reaction is stirred for 15 hours. This is then diluted with CH2Cl2, washed with H2O, ammonium chloride solution, NaHCO3, dried (MgSO4) and concentrated in vacuo to yield 4-bromo-t-butyldimethylsilyloxybenzene as an oil which is used directly in Step B without further purification.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Bromophenol (5.0 g, 29.0 mmol) was dissolved in N,N-dimethylformamide (150 ml), and imidazole (4.09 g, 60.0 mmol, 2.0 eq.) was added to the mixture, tert-Butyldimethyl silyl chloride (4.36 g, 29.0 mmol, 1.0 eq.) was slowly added to the above mixture and stirred at room temperature for 4 hours. After completion of the reaction, the reaction mixture was extracted with aqueous ammonium chloride solution and ethyl acetate, and dried over magnesium sulfate. The crude product was purified on silica flash column. The solvent was evaporated under reduced pressure to thereby yield 8.15 g of the title compound (yield: 97.8%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step Two
Quantity
4.36 g
Type
reactant
Reaction Step Two
Yield
97.8%

Synthesis routes and methods IV

Procedure details

To a stirred solution of p-bromophenol (30 g, 0.1734 mol) in 1, 2-dichloroethane (300 mL) at 23° C. was added imidazole (29.45 g, 0.433 mol). After 15 min, tert-butyldimethylsilylchloride (28.75 g, 0.190 mol) was added, and the resulting solution heated at reflux for 3 h. The mixture was cooled to room temperature and poured onto saturated aqueous NH4Cl and extracted with CH2Cl2 (3×200 mL). The combined extracts were washed with brine (200 mL), dried (NaSO4), filtered and evaporated in vacuo. The crude product was distilled via short-path distillation (0.5 mm Hg, 130° C.) to give (4-bromo-phenoxy)-tert-butyl-dimethylsilane (49.6 g, 99.5% yield) as a colorless oil. Rf=0.80 (1:3 EtOAc/hexanes). IR (thin film) 3390, 2951, 2928, 1584, 1479, 1250 cm−1. 1H NMR (300 MHz, CDCl3) δ 7.34 (1H, d, J=9 Hz), 6.74 (1H, d, J=9 Hz), 1.00 (12H, s), 0.21 (6H, s). 13C NMR (75 MHz, CDCl3) δ 154.76, 132.22, 121.83, 113.55, 25.58, 18.12, −4.54. HRMS calcd. for C12H20BrOSi (MH+) 287.0461, found 287.0463.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29.45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Bromophenoxy)(tert-butyl)dimethylsilane
(4-Bromophenoxy)(tert-butyl)dimethylsilane
(4-Bromophenoxy)(tert-butyl)dimethylsilane
(4-Bromophenoxy)(tert-butyl)dimethylsilane
(4-Bromophenoxy)(tert-butyl)dimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.